5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as fluoroform (CHF3) in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which allow for efficient and scalable synthesis. The use of advanced difluoromethylation reagents and catalysts can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid include other difluoromethyl-substituted triazoles and carboxylic acids. Examples include:
- 5-difluoromethyl-1H-tetrazole
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the difluoromethyl and carboxylic acid groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1600892-83-8 |
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Molecular Formula |
C4H3F2N3O2 |
Molecular Weight |
163.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3F2N3O2/c5-3(6)1-2(4(10)11)8-9-7-1/h3H,(H,10,11)(H,7,8,9) |
InChI Key |
HNEKRXJHZHAXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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